molecular formula C23H21ClO6 B8257062 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid

Cat. No.: B8257062
M. Wt: 428.9 g/mol
InChI Key: JAVKBLBTFICAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid is a complex organic compound with the molecular formula C23H21ClO6 and a molecular weight of 428.87 g/mol . This compound is characterized by the presence of a chloro group, two methoxybenzyl groups, and a benzoic acid moiety. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-methoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including esterification, chlorination, and purification steps. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxybenzyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid is unique due to the presence of methoxy groups, which influence its solubility, reactivity, and biological activity. The specific arrangement of functional groups in this compound provides distinct chemical and physical properties that make it valuable for various research applications .

Biological Activity

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C23H21ClO6
  • Molecular Weight : 428.87 g/mol
  • CAS Number : 137054-46-7

The compound's structure features a chloro group and two methoxybenzyl ether functionalities, which are crucial for its biological interactions and activities .

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with 4-methoxybenzyl alcohol under controlled conditions. The process may include steps such as esterification and chlorination to achieve high yield and purity .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The chloro and methoxybenzyl groups enhance its reactivity and binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic markers. Further research is needed to elucidate its efficacy across different cancer types .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to or derived from this compound:

  • Immunomodulatory Effects : A related compound demonstrated the ability to increase CD4+ regulatory T-cell populations in LPS-induced inflammation models, suggesting potential applications in immunotherapy .
  • Occupational Exposure Studies : Research on similar compounds has highlighted the importance of monitoring exposure levels in occupational settings due to potential sensitization effects .
  • Pharmacokinetics : Studies on analogs have provided insights into their pharmacokinetic profiles, including absorption rates and half-life, which are critical for understanding their therapeutic windows .

Comparative Analysis

Compound NameBiological ActivityKey Findings
This compoundAntimicrobial, AnticancerInduces apoptosis; effective against bacteria
2-Chloro-3,4-dimethoxybenzoic acidModerate AntimicrobialLess effective than methoxybenzyl derivative
2-(3-(chloromethyl)benzoyloxy)benzoic AcidImmunomodulatoryIncreases Treg populations in inflammation

Properties

IUPAC Name

2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO6/c1-27-17-7-3-15(4-8-17)13-29-20-12-11-19(23(25)26)21(24)22(20)30-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVKBLBTFICAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)O)Cl)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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